molecular formula C17H20FNO B3835911 N-(4-fluorophenyl)adamantane-1-carboxamide CAS No. 42600-82-8

N-(4-fluorophenyl)adamantane-1-carboxamide

Cat. No.: B3835911
CAS No.: 42600-82-8
M. Wt: 273.34 g/mol
InChI Key: TTZQRXNXZRWGHT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C17H20FNO and its molecular weight is 273.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-1-adamantanecarboxamide is 273.15289242 g/mol and the complexity rating of the compound is 359. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 322037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZQRXNXZRWGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317911
Record name N-(4-fluorophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42600-82-8
Record name NSC322037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N 4 Fluorophenyl Adamantane 1 Carboxamide

Retrosynthetic Disconnection Analysis of the Target Compound

A retrosynthetic analysis of N-(4-fluorophenyl)adamantane-1-carboxamide logically identifies the central amide bond as the most strategic point for disconnection. This approach simplifies the structure into two readily available or synthetically accessible precursors: an activated derivative of adamantane-1-carboxylic acid and 4-fluoroaniline (B128567).

The disconnection (C-N bond cleavage) suggests that the amide can be formed through a standard nucleophilic acyl substitution reaction. The synthons for this transformation are an adamantane-1-carbonyl electrophile and a 4-fluoroaniline nucleophile. In practice, the adamantane-1-carbonyl moiety is typically generated from adamantane-1-carboxylic acid, often by converting it to a more reactive species such as an acyl chloride. This strategy is a common and efficient method for the preparation of N-aryl amides.

Optimized Synthetic Pathways to this compound

The synthesis of the title compound is most efficiently achieved by the coupling of an activated adamantane-1-carboxylic acid derivative with 4-fluoroaniline.

Key Reaction Steps and Reaction Conditions

The primary pathway involves the reaction of 1-adamantane carbonyl chloride with 4-fluoroaniline. nih.gov This method is a robust and widely used procedure for creating adamantyl carboxamides. The reaction is typically performed by adding the acyl chloride to a solution of the corresponding amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

An alternative, though less direct, route begins with 1-adamantanecarboxylic acid itself, which is converted to the acyl chloride in situ using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the amine. nih.gov

A general set of reaction conditions is summarized in the table below.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

ParameterConditionSource
Adamantane (B196018) Source 1-Adamantane carbonyl chloride nih.gov
Amine Source 4-fluoroanilineN/A
Solvent Dichloromethane (DCM) nih.gov
Base Triethylamine (Et₃N) nih.gov
Temperature Ambient temperature nih.gov
Atmosphere Nitrogen nih.gov
Reaction Time Typically overnight nih.gov

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring high purity of the final product are critical. Key strategies include:

Controlled Addition: Slow, controlled addition of the 1-adamantane carbonyl chloride to the amine solution helps to manage the exothermic nature of the reaction and prevent the formation of side products.

Stoichiometry: Using a slight excess of the acyl chloride can ensure the complete consumption of the valuable amine, but precise control is necessary to avoid purification challenges. nih.gov

Purification: After the reaction is complete, the crude product is typically worked up to remove the base hydrochloride salt and any unreacted starting materials. Final purification is effectively achieved through two primary methods:

Flash Chromatography: Elution from a silica (B1680970) gel column using a solvent gradient (e.g., ethyl acetate-DCM) is a highly effective method for isolating the desired carboxamide with high purity. nih.gov

Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., isopropanol) can be an efficient way to obtain highly crystalline, pure material. farmaciajournal.com

Synthesis of Analogues and Derivatives of this compound

The rigid and lipophilic adamantane scaffold is a key feature of the molecule and serves as a prime target for modification to generate structural analogues. nih.gov

Modifications to the Adamantane Cage

The adamantane cage can be functionalized at its other bridgehead positions (C3, C5, C7) to introduce additional substituents. A powerful method for achieving this involves leveraging the ability of adamantane to form a stable carbocation at a bridgehead carbon under strongly acidic conditions. mdpi.com

For instance, 3-substituted-1-adamantanecarboxylic acids can be synthesized by reacting 1-adamantanecarboxylic acid with a nucleophile (such as an azole) in concentrated sulfuric acid. mdpi.com This bifunctional adamantane derivative can then be coupled with 4-fluoroaniline to produce an analogue with a modified cage.

Table 2: Examples of Precursors for Adamantane Cage Modification

Precursor CompoundSynthetic MethodResulting Functionality at C3Source
3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acidReaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in H₂SO₄1,2,4-Triazol-1-yl mdpi.com
3-(Tetrazol-1-yl)-adamantane-1-carboxylic acidReaction of 1-adamantanecarboxylic acid with 1H-tetrazole in H₂SO₄Tetrazol-1-yl mdpi.com
3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acidReaction of 1-adamantanecarboxylic acid with 3,5-dimethyl-1H-1,2,4-triazole in H₂SO₄3,5-Dimethyl-1,2,4-triazol-1-yl mdpi.com
Stereochemical Variations

While adamantane itself is achiral, the introduction of substituents at specific positions can induce chirality. Formally replacing a hydrogen atom at a bridge position (e.g., C2) in addition to the substituent at C1 leads to the formation of a chiral compound. nih.gov

The synthesis of these 1,2-disubstituted adamantane derivatives is non-trivial due to the lower reactivity of the secondary bridge positions. nih.gov However, strategies involving skeletal rearrangements, such as the protoadamantane-adamantane rearrangement, can be employed. This particular rearrangement is notable because it can proceed through a bridged carbocation intermediate, allowing for nucleophilic attack to occur with complete retention of enantiopurity, providing a pathway to enantiomerically pure chiral adamantane building blocks. nih.gov These chiral adamantane carboxylic acids could then be coupled with 4-fluoroaniline to yield chiral analogues of the target compound.

Substituent Effects on Adamantane Moiety

The adamantane cage, a rigid and sterically demanding tricyclic hydrocarbon, is a key pharmacophore whose substitution can significantly influence molecular properties. While the parent compound features an unsubstituted adamantane-1-yl group, research into related adamantane derivatives demonstrates that even minor alterations to this cage can lead to marked differences in biological efficacy and physicochemical characteristics. nih.gov

The position of the substituent on the adamantane moiety is critical. For instance, in studies comparing adamantane-monoterpene conjugates, derivatives of 1-adamantanecarboxylic acid generally exhibited higher activity than their 2-adamantanecarboxylic acid counterparts. nih.gov This suggests that the geometry conferred by substitution at the bridgehead carbon (C-1) is often optimal.

Table 1: Effect of Adamantane Substitution on Biological Activity in Related Compounds

Parent Compound Class Adamantane Substituent Observation Reference
Steroid Esters 3-methyl Markedly decreased anabolic potency nih.gov
Steroid Esters 3,5-dimethyl Markedly decreased anabolic potency nih.gov
Amantadine Substitution at tertiary positions Detrimental to anti-Influenza A activity nih.gov

Structural Variations on the 4-Fluorophenyl Ring

The 4-fluorophenyl group is another critical component for modification, offering opportunities to alter electronic properties, metabolic stability, and receptor interactions through various substitution patterns.

Positional Isomerism of Fluoro-Substitution

The position of the fluorine atom on the phenyl ring can have a significant impact on the molecule's conformation and electronic distribution. While the parent compound is the 4-fluoro isomer, other positional isomers, such as N-(2-fluorophenyl)adamantane-1-carboxamide and N-(3-fluorophenyl)adamantane-1-carboxamide, represent straightforward modifications. Computational studies on related N-arylamides have shown that the position of a fluorine substituent on the aniline (B41778) ring influences the activation energy for their synthesis via Ullmann-type reactions, indicating that the fluoro-position affects reactivity and, by extension, the electronic character of the ring. nih.gov For example, a public chemical database lists the compound N-(2-amino-6-fluorophenyl)adamantane-1-carboxamide, which combines positional isomerism of the fluoro group with the addition of another substituent. nih.gov

Introduction of Other Halogen or Alkyl Substituents

Beyond fluorine, introducing other halogens (Cl, Br, I) or small alkyl groups (e.g., methyl) can systematically probe the steric and electronic requirements of the binding target. The IUPAC nomenclature for such compounds follows standard rules, for instance, N-(4-chloro-2-methylphenyl)adamantane-1-carboxamide. chemistrysteps.comkhanacademy.org

Research on analogous adamantyl carboxamides has shown that such substitutions can have varied effects. In a series of inhibitors for the enzyme 11β-HSD1, a 3-methyl substitution on a thiophenyl ring retained activity similar to the parent compound, whereas a 3-amino group at the same position caused a sharp decrease in activity, suggesting that basic and hydrophilic groups are not favored in that region. nih.gov In another study on coumarin (B35378) synthesis, aryl alkynoates bearing a range of electron-donating (methyl, methoxy) and electron-withdrawing (chloro, bromo, trifluoromethyl) groups on the phenyl ring reacted efficiently, demonstrating that a wide variety of substituents are synthetically tolerated. acs.org This provides a basis for creating a library of N-(substituted-phenyl)adamantane-1-carboxamides to explore structure-activity relationships (SAR).

Heteroaryl Bioisosteres of the Phenyl Ring

Replacing the phenyl ring with a heteroaromatic ring—a strategy known as bioisosteric replacement—is a common tactic in medicinal chemistry to improve properties like solubility, polarity, and metabolic resistance, or to introduce new hydrogen bonding interactions. researchgate.netnih.govdrughunter.com Common five- and six-membered heterocyclic rings can serve as effective phenyl ring mimics.

For this compound, potential bioisosteres could include pyridyl, pyrimidinyl, thiazolyl, or furanyl rings. For example, replacing the 4-fluorophenyl ring with a 2-pyridyl ring would yield N-(pyridin-2-yl)adamantane-1-carboxamide. The choice of heterocycle and the position of the nitrogen atom(s) can drastically alter the molecule's properties. For instance, pyridazine (B1198779) has been noted for its high hydrogen-bonding potential despite being a weak base. nih.gov

In a relevant study on adamantyl carboxamide inhibitors, replacing a thiophene (B33073) ring (a common phenyl bioisostere) with other heterocycles yielded compounds with varying potencies. A 2-furanyl derivative had similar potency, while a 1-methyl-1H-2-pyrrolyl compound was twofold more potent. nih.gov Conversely, imidazolyl, pyrazolyl, and thiazolyl replacements resulted in compounds with significantly reduced activity. nih.gov This highlights the sensitivity of biological targets to the specific electronic and steric profile of the aromatic ring.

Table 2: Potency of Adamantyl Carboxamide Analogs with Heteroaryl Rings

Heteroaryl Ring Relative Potency Observation Reference
2-Thiophenyl Baseline nih.gov
2-Furanyl About the same potency as thiophenyl nih.gov
1-Methyl-1H-2-pyrrolyl Twofold higher potency than thiophenyl nih.gov
1-Methyl-1H-imidazolyl Significantly lower inhibitory activity nih.gov
1-Methyl-1H-pyrazolyl Significantly lower inhibitory activity nih.gov

Diversification of the Carboxamide Linkage

The amide bond itself provides a platform for modification, primarily through substitution on the amide nitrogen.

Amide N-Substitution Effects

Introducing a substituent on the amide nitrogen atom (N-alkylation or N-arylation) of this compound would create a tertiary amide. This modification eliminates the hydrogen bond donor capability of the amide N-H group, which can have profound effects on binding affinity and physical properties like solubility and membrane permeability.

Studies on related adamantyl carboxamides and other bioactive amides have consistently shown that N-substitution is a critical determinant of activity. In a series of 11β-HSD1 inhibitors, N-methyl amide analogues were generally found to have higher potency than the corresponding secondary (N-H) amides. For example, one N-methyl pyrrolyl compound was over 15 times more potent than its N-H counterpart. nih.gov In contrast, for the antiviral agent amantadine, increasing the size of N-substituents was found to diminish activity. nih.gov This suggests that while small N-alkyl groups like methyl may be beneficial by altering conformation or displacing water molecules in a binding pocket, larger groups may introduce steric hindrance. The choice of N-substituent therefore requires careful consideration of the target environment.

Isosteric Replacements of the Carboxamide

The carboxamide bond is a critical functional group in many biologically active molecules, but it can be susceptible to enzymatic hydrolysis. drughunter.com Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. drughunter.comnih.govacs.org Several isosteres for the amide bond have been identified and can be applied to this compound.

Table 1: Potential Isosteric Replacements for the Carboxamide Linkage

Original Group Isosteric Replacement Key Features of Replacement
Carboxamide (-CONH-) 1,2,3-Triazole Mimics the trans geometry of the amide bond, metabolically stable. nih.govacs.org
Carboxamide (-CONH-) Oxadiazole (1,2,4- or 1,3,4-) Often used to improve metabolic stability, membrane permeability, and bioavailability. nih.gov
Carboxamide (-CONH-) Trifluoroethylamine (-CF₃CH₂NH-) The electronegative trifluoroethyl group mimics the carbonyl, enhancing metabolic stability by reducing susceptibility to proteolysis. drughunter.com

The 1,4-disubstituted 1,2,3-triazole ring is a particularly effective bioisostere for the trans-amide bond. acs.org Its synthesis can often be achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and mild reaction conditions. Oxadiazoles, both the 1,2,4- and 1,3,4-isomers, are also frequently employed as amide surrogates, offering improved metabolic profiles. nih.gov The trifluoroethylamine motif presents another viable option, where the strongly electron-withdrawing trifluoromethyl group not only mimics the carbonyl group but also reduces the basicity of the adjacent amine. drughunter.com Sulfonamides are another class of amide isosteres that can offer enhanced metabolic stability and increased lipophilicity. tandfonline.com The choice of a specific isostere is highly context-dependent and aims to retain or improve the desired properties of the parent molecule. drughunter.com

Green Chemistry Principles in the Synthesis of Adamantane Carboxamides

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. ucl.ac.uknumberanalytics.com These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of adamantane carboxamides like this compound, several green strategies can be implemented.

One approach is the use of solvent-free reaction conditions. bohrium.comsemanticscholar.orgnih.gov For instance, the Biginelli reaction, a multi-component reaction, has been successfully used for the green synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives under solvent-free conditions, demonstrating the feasibility of such approaches for adamantane-based compounds. nih.gov Another strategy involves the use of boric acid as a catalyst for the amidation of carboxylic acids with urea (B33335) in a solvent-free process that involves simple trituration and heating. semanticscholar.org This method is rapid, efficient, and avoids the use of hazardous solvents and reagents. semanticscholar.org

Biocatalysis offers a highly selective and environmentally friendly route to amide synthesis. numberanalytics.comnih.gov Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used as a biocatalyst for the direct synthesis of amides in greener solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. nih.gov

Furthermore, the development of catalytic methods that avoid the use of stoichiometric activating reagents is a key area of green chemistry research. ucl.ac.ukdiva-portal.org Lewis acid catalysts, for example, have been explored for direct amide formation. ucl.ac.uk The goal of these approaches is to improve the atom economy of the reaction, which is a measure of how many atoms from the reactants are incorporated into the final product. numberanalytics.com

Table 2: Green Chemistry Approaches for Adamantane Carboxamide Synthesis

Green Chemistry Principle Application in Adamantane Carboxamide Synthesis Potential Benefits
Waste Prevention Use of catalytic methods over stoichiometric reagents. Reduced generation of byproducts.
Atom Economy Direct condensation of adamantane-1-carboxylic acid and 4-fluoroaniline. Maximizes the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Use of non-toxic catalysts like boric acid or enzymes. semanticscholar.orgnih.gov Avoidance of hazardous reagents like thionyl chloride.
Safer Solvents and Auxiliaries Solvent-free reactions or use of green solvents like cyclopentyl methyl ether. semanticscholar.orgnih.gov Reduced environmental impact and improved safety.
Design for Energy Efficiency Reactions conducted at ambient temperature and pressure where possible. Lower energy consumption.
Use of Renewable Feedstocks While not directly applicable to the adamantane core, this principle encourages the use of bio-derived starting materials where feasible. Reduced reliance on fossil fuels.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies

A thorough search for published single crystal X-ray diffraction data for N-(4-fluorophenyl)adamantane-1-carboxamide yielded no specific results. This foundational data is necessary to describe the molecule's structure in the solid state.

Solid-State Conformations and Molecular Geometry

Without crystal structure data, it is impossible to provide a definitive account of the solid-state conformation, including critical parameters such as bond lengths, bond angles, and dihedral angles that define the precise three-dimensional shape of the molecule.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···π Interactions)

The analysis of how molecules pack in a crystal lattice and the specific non-covalent interactions they form (such as hydrogen bonds, halogen bonds, or C-H···π interactions) is entirely dependent on single crystal X-ray diffraction studies. As this data is unavailable, a discussion of the supramolecular assembly of this compound cannot be provided.

Polymorphism and Crystallization Engineering

There are no published reports on the existence of polymorphs (different crystalline forms) for this compound. Studies related to crystallization engineering, which involves controlling the crystallization process to obtain desired crystal forms, are also not available.

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic NMR data may exist for compound characterization, advanced solution-state conformational studies for this compound are not found in the reviewed literature.

Dynamic NMR Studies for Conformational Exchange

No literature was found describing dynamic NMR (DNMR) experiments on this compound. These studies are necessary to investigate the energy barriers associated with conformational changes in solution, such as rotation around the amide bond.

NOESY and ROESY for Proximity Information

There are no published Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data for this compound. These specialized 2D NMR experiments are required to determine the spatial proximity of atoms within the molecule in solution, which is essential for a detailed conformational analysis.

Due to the absence of this specific scientific data, the generation of an article with the requested detailed content and data tables is not feasible.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and elucidating the structural framework of molecules. The vibrational spectrum of this compound can be dissected by analyzing the characteristic vibrations of its three main components: the adamantane (B196018) cage, the amide linker, and the 4-fluorophenyl ring.

The adamantane moiety, with its Td symmetry, gives rise to a series of characteristic vibrational modes. wikipedia.orgnih.gov The C-H stretching vibrations of the CH and CH2 groups are typically observed in the high-wavenumber region of the spectrum. researchgate.net The rigid cage structure also results in distinct fingerprint vibrations, including C-C stretching and CCC bending modes at lower frequencies. researchgate.net

The amide group provides several key vibrational bands. The N-H stretching vibration is a prominent feature in the FT-IR spectrum, generally appearing in the range of 3500–3300 cm⁻¹. nih.gov The precise position of this band can be indicative of the degree of hydrogen bonding in the solid state. The C=O stretching vibration, known as the Amide I band, is intensely absorbing in the IR spectrum and typically appears between 1680 and 1630 cm⁻¹. Its frequency is sensitive to the local environment and conformation. The N-H bending vibration (Amide II band) is another characteristic peak, usually found in the 1600–1500 cm⁻¹ region.

The 4-fluorophenyl group contributes its own set of characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1600–1400 cm⁻¹ range.

By combining data from analogous structures, a detailed assignment of the expected vibrational bands for this compound can be compiled.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
N-H StretchAmide3400 - 32003400 - 3200Medium-Strong (IR), Weak (Raman)
Aromatic C-H Stretch4-Fluorophenyl3100 - 30003100 - 3000Medium-Weak
Aliphatic C-H StretchAdamantane2950 - 28502950 - 2850Strong
C=O Stretch (Amide I)Amide1680 - 16401680 - 1640Strong (IR), Medium (Raman)
N-H Bend (Amide II)Amide1560 - 15201560 - 1520Medium
Aromatic C=C Stretch4-Fluorophenyl1600, 1510, 14101600, 1510, 1410Medium-Strong
CH₂ ScissoringAdamantane~1450~1450Medium
C-N StretchAmide/Aryl Amine1400 - 12001400 - 1200Medium
C-F Stretch4-Fluorophenyl1250 - 11501250 - 1150Strong (IR)
Adamantane Cage VibrationsAdamantane1100 - 7001100 - 700Medium-Weak

Note: The expected wavenumber ranges and intensities are based on data from structurally related compounds and general vibrational spectroscopy principles. researchgate.netnih.govnih.govresearchgate.net The actual experimental values may vary depending on the specific molecular environment and intermolecular interactions.

Chiroptical Properties (if applicable for chiral derivatives)

Chirality, or 'handedness', is a fundamental property in medicinal chemistry, as stereoisomers of a drug can exhibit significantly different pharmacological activities. While this compound itself is achiral, the introduction of different substituents at the bridgehead carbons of the adamantane cage can create a chiral center.

For such chiral derivatives, chiroptical techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) would be indispensable for their structural characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical arrangement of the molecule.

Adamantane derivatives that are rendered chiral by substitution have been studied, and they are known to exhibit optical activity. wikipedia.org However, the specific rotation values are often small, typically within 1°. wikipedia.org The CD spectrum of a chiral derivative of this compound would be expected to show Cotton effects corresponding to the electronic transitions of the chromophores within the molecule, namely the phenyl ring and the amide group. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center.

The synthesis of enantiomerically pure chiral adamantane derivatives is a challenging but important goal for developing stereospecific therapeutic agents. The use of chiral auxiliaries or enantioselective catalytic methods would be required to obtain these compounds in high enantiomeric purity. nih.gov The chiroptical properties of such derivatives would then serve as a crucial quality control parameter and a tool for understanding their interaction with biological targets.

Computational and Theoretical Investigations of N 4 Fluorophenyl Adamantane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of N-(4-fluorophenyl)adamantane-1-carboxamide. These methods allow for the detailed analysis of its electronic structure, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of adamantane (B196018) derivatives due to its balance of accuracy and computational cost. nih.gov Studies on similar adamantane amides often employ hybrid functionals like B3LYP to explore their molecular structure and electronic characteristics. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenylamide moiety, specifically the phenyl ring and the nitrogen and oxygen atoms of the amide group. This is due to the presence of lone pairs and the delocalized π-system. The adamantane group, being a saturated hydrocarbon, contributes less to the HOMO. Conversely, the LUMO is anticipated to be distributed over the π* orbitals of the phenyl ring and the carbonyl group of the amide linkage.

Table 1: Representative Frontier Molecular Orbital Energies for a Similar Adamantane Derivative (Note: These are representative values from a theoretical study on a related adamantane derivative and are for illustrative purposes only.)

Molecular Orbital Energy (eV)
HOMO -6.40
LUMO -1.61
HOMO-LUMO Gap (ΔE) 4.79

Data adapted from a DFT study on a complex organic molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface. strath.ac.uk

In an MEP map of this compound, the following features would be expected:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are typically found around electronegative atoms. For this molecule, the most negative potential would be localized on the oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These areas, representing a deficiency of electrons, are generally located around hydrogen atoms. The hydrogen atom of the amide group (N-H) would exhibit a significant positive potential, making it a potential hydrogen bond donor.

Neutral Potential (Green): The bulky adamantane cage, being a nonpolar hydrocarbon group, would primarily show a neutral electrostatic potential.

The MEP map provides a clear visual guide to the molecule's reactive sites and intermolecular interaction patterns. strath.ac.uk

Bond Order and Charge Distribution Analysis

Analysis of bond order and atomic charges, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electronic distribution and bonding characteristics within the molecule. nih.gov

For this compound, this analysis would likely reveal:

High negative charges on the oxygen, nitrogen, and fluorine atoms due to their high electronegativity.

A significant positive charge on the carbonyl carbon, indicating its electrophilic nature.

Bond orders for the C=O and C-N bonds in the amide linkage that reflect the partial double bond character due to resonance.

The charge distribution across the adamantane framework would be relatively non-polar.

This data is crucial for a detailed understanding of the molecule's electronic structure and the nature of its covalent bonds.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. These interactions, such as hydrogen bonds and van der Waals forces, are critical for determining the supramolecular structure and crystal packing of compounds. The NCI analysis is typically presented as a plot showing regions of interaction, colored to indicate their strength and type.

In the context of this compound, NCI analysis would be expected to identify:

A strong N-H···O hydrogen bond between the amide groups of adjacent molecules in a crystal lattice.

Weaker C-H···O and C-H···F interactions.

Van der Waals interactions involving the large surface area of the adamantane cage and the phenyl ring.

These interactions play a governing role in the solid-state structure of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov This method allows for the quantitative characterization of chemical bonds and noncovalent interactions based on the properties of the electron density at the bond critical points (BCPs).

For this compound, a QTAIM analysis would provide valuable data on the nature of its various interactions. nih.gov

Table 2: Representative QTAIM Parameters for Intermolecular Interactions in a Similar System (Note: These are representative values for different types of interactions observed in adamantane derivatives and are for illustrative purposes only.)

Interaction Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.)
N-H···O 0.025 +0.080
C-H···S 0.010 +0.035
C-H···O 0.008 +0.030

Data adapted from a QTAIM study on a related bioactive compound. nih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand.

For a novel compound like this compound, the initial step in computational analysis involves identifying potential biological targets. This can be achieved through various approaches, including similarity searches to known ligands or screening against a panel of common drug targets. Adamantane derivatives have been shown to interact with a variety of targets, including viral ion channels, enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and receptors such as the sigma-2 receptor and glutamate (B1630785) receptors. nih.govresearchgate.netnih.govnih.gov

Once a potential target protein is identified, molecular docking simulations are performed to predict the most likely binding pose of this compound within the protein's binding site. The rigid adamantane cage often anchors the molecule in hydrophobic pockets, while the fluorophenyl group can engage in various interactions, including hydrophobic and halogen bonding. nih.gov The carboxamide linker provides a degree of flexibility and can form crucial hydrogen bonds with the protein backbone or side chains.

The identification of putative binding sites involves scanning the protein surface for cavities and pockets that are sterically and chemically complementary to the ligand. Docking algorithms then generate a multitude of possible binding poses and rank them based on a scoring function.

Interactive Table: Putative Biological Targets for Adamantane Derivatives and Their Associated Pathologies

Biological TargetAssociated Pathology/FunctionReference
Sigma-2 ReceptorCancer, Alzheimer's Disease nih.gov
Glutamate ReceptorPain (Analgesia) ksu.edu.sa
11β-HSD1Obesity, Diabetes nih.gov
M2 Proton ChannelInfluenza A Virus nih.gov
TRPM8 ChannelNeuropathic Pain nih.gov

Following the identification of the most plausible binding poses, a detailed analysis of the interactions between this compound and the target protein is conducted. These "hotspots" are the key molecular interactions that contribute significantly to the binding affinity and stability of the complex.

For this compound, these interactions can be categorized as:

Hydrophobic Interactions: The bulky and lipophilic adamantane cage is expected to form extensive van der Waals and hydrophobic interactions with nonpolar amino acid residues within the binding pocket. This is a common feature for adamantane-based drugs and significantly contributes to their binding. nih.govnih.gov

Hydrogen Bonds: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions with polar residues or the protein backbone are critical for specificity and anchoring the ligand in the correct orientation.

Halogen Bonds: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein. This type of interaction is increasingly recognized for its role in ligand binding.

Pi-Stacking and Pi-Cation Interactions: The aromatic fluorophenyl ring can engage in pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or pi-cation interactions with positively charged residues (e.g., Lysine, Arginine).

Interactive Table: Predicted Interaction Hotspots for a Hypothetical Complex of this compound

Interaction TypeLigand MoietyPotential Interacting Residues
HydrophobicAdamantane CageLeucine, Valine, Isoleucine, Alanine
Hydrogen Bond (Donor)Amide N-HAspartate, Glutamate, Main-chain Carbonyl
Hydrogen Bond (Acceptor)Amide C=OSerine, Threonine, Asparagine, Main-chain Amide
Halogen BondFluorineSerine, Threonine, Main-chain Carbonyl
Pi-StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan

A scoring function is an algorithm used to estimate the binding affinity between a ligand and a protein. The accuracy of a docking study heavily relies on the chosen scoring function. There are various types of scoring functions, including force-field-based, empirical, and knowledge-based functions. youtube.com

For a novel compound like this compound, it is crucial to validate the chosen scoring function. This can be done by benchmarking its performance on a set of known protein-ligand complexes with similar structural features. For instance, a set of known adamantane-containing ligands and their corresponding protein targets with experimentally determined binding affinities can be used. The scoring function's ability to reproduce the experimental binding poses and correlate the calculated scores with the experimental affinities is a measure of its reliability. nih.gov

Consensus scoring, which combines the results from multiple scoring functions, can often improve the predictive accuracy. nih.gov Studies have shown that different scoring functions may have varying success rates in predicting the correct binding pose, and a combination can mitigate the weaknesses of individual functions. nih.gov

Interactive Table: Comparison of Common Scoring Functions in Molecular Docking

Scoring FunctionTypeGeneral PrincipleReference
AutoDock VinaEmpirical/Knowledge-basedMachine-learning approach based on a large dataset of protein-ligand complexes. acs.org
GOLD (ChemScore)EmpiricalBased on a set of empirically derived energy terms for different types of interactions. nih.gov
Glide (SP/XP)EmpiricalUses a combination of force-field and empirical terms to estimate binding affinity. acs.org
DrugScoreKnowledge-basedDerived from statistical analysis of intermolecular contacts in crystal structures of protein-ligand complexes. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed investigation of the stability of the complex and the conformational changes that may occur upon binding.

Once a promising binding pose of this compound is obtained from molecular docking, an MD simulation is typically performed to assess the stability of the predicted complex. The simulation is run for a significant period (e.g., nanoseconds to microseconds) to observe the dynamic behavior of the ligand within the binding site.

Key parameters analyzed to assess stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored over time. A stable RMSD for the ligand indicates that it remains bound in a consistent pose within the binding pocket. ksu.edu.sa

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. It can reveal which residues are most affected by the ligand's presence. ksu.edu.sa

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a stable complex.

MD simulations are particularly valuable for observing the conformational changes that both the ligand and the target protein may undergo upon binding. The "induced fit" model of ligand binding suggests that the protein's active site can change its shape to better accommodate the ligand. psu.edunih.gov

For this compound, the flexible carboxamide linker and the rotatable bond between the phenyl ring and the amide group allow the ligand to adopt different conformations. The simulation can reveal the most energetically favorable conformation within the binding site.

Simultaneously, the protein target may also exhibit conformational changes. Side chains of amino acids in the binding pocket can reorient to optimize their interactions with the ligand. nih.gov In some cases, larger-scale conformational changes, such as the movement of loops or even entire domains, can be triggered by ligand binding. nih.gov These dynamic changes are crucial for understanding the mechanism of action and can provide insights for the design of more potent and selective molecules.

Solvent Effects and Hydration Shell Dynamics

The interaction of a solute with its surrounding solvent can significantly influence its conformation, reactivity, and aggregation. For this compound, computational methods are employed to understand these solvent effects, particularly in aqueous environments, by studying the dynamics of the hydration shell.

The structure and function of molecules are heavily influenced by their hydration shells. nih.gov These shells consist of water molecules whose structural and vibrational dynamics are perturbed by the solute. nih.gov The adamantane cage of this compound is distinctly hydrophobic, which influences the surrounding water structure. researchgate.net Computational simulations, such as molecular dynamics (MD), can map the behavior of water molecules in proximity to the compound.

Key aspects investigated include:

Hydrogen Bond Network Rearrangements: The presence of the hydrophobic adamantane group and the polar amide and fluorophenyl groups disrupts the natural hydrogen-bonding network of bulk water. Simulations can track the timescale of the breaking and forming of hydrogen bonds within the hydration shell, which typically occurs on the picosecond to nanosecond timescale. nih.gov

Water Residence Time: MD simulations can calculate the average time a water molecule spends in the first hydration shell of the solute before exchanging with a molecule from the bulk solvent. This provides insight into the strength of the solute-water interactions.

Structural Fluctuations: The thermal motions of both the solute and the surrounding water molecules lead to fluctuations in the structure of the hydration shell. nih.gov Techniques like time-resolved vibrational spectroscopy, complemented by simulations, can probe these dynamics. nih.gov For ions like NH4+, it has been shown that the hydration structure, featuring elements like bifurcated hydrogen bonds, directly impacts its rotational dynamics in water. aps.org A similar detailed analysis for this compound would reveal how its specific functional groups organize and interact with the surrounding water molecules.

Binding Free Energy Calculations

A primary goal in computational drug design is the accurate prediction of the binding affinity between a ligand, such as this compound, and a biological target, typically a protein. nih.gov Binding free energy calculations provide a quantitative measure of this affinity.

Several computational methods are used to estimate the binding free energy (ΔG_bind_):

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This is a popular end-point method where ΔG_bind_ is calculated from a thermodynamic cycle. nih.gov It involves running a molecular dynamics simulation of the protein-ligand complex and then calculating the free energy components for the complex, the free protein, and the free ligand. The binding free energy is determined by the differences in their gas-phase molecular mechanics energies and solvation free energies. nih.gov

Alchemical Free Energy Calculations: These are among the most rigorous methods for calculating free energy differences. arxiv.org They involve creating a non-physical, or "alchemical," pathway that transforms one molecule into another (relative binding free energy) or makes a molecule disappear from the solvent and binding pocket (absolute binding free energy). arxiv.orgrsc.org By simulating this transformation in both the bound and free states, the difference in binding free energy can be calculated with high accuracy. rsc.org

For this compound, these calculations would be critical in virtual screening campaigns to predict its potency against specific targets, such as viral proteins or enzymes, where adamantane derivatives have shown activity. nih.gov The accuracy of these predictions is continually improving, with some studies achieving a mean absolute error of less than 1 kcal/mol compared to experimental data. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov For compounds like this compound, these models are invaluable for predicting the activity of untested analogues and for guiding the design of new derivatives with improved properties. nih.gov

Development of Predictive Models for In Vitro Biological Activities

Predictive QSAR models are developed to forecast the biological activity of novel compounds based on the known activities of a training set of molecules. nih.gov This approach is particularly useful in early-stage drug discovery for screening large chemical libraries. nih.govnih.gov

The development process involves several key steps:

Data Set Preparation: A dataset of adamantane derivatives with measured in vitro biological activity (e.g., IC₅₀ values for enzyme inhibition or antiviral replication) is compiled. nih.govresearchgate.net This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: Numerical descriptors that encode the structural, physical, and chemical features of the molecules are calculated. For adamantane derivatives, these can include topological, electronic, and steric descriptors. nih.gov

Model Building: Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVR) and random forests (RF), are used to create a mathematical equation linking the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The model's robustness and predictive ability are rigorously tested. researchgate.net

For this compound and its analogues, such models could predict activities like inhibition of viral proteins or other therapeutic targets. nih.gov

Correlation of Molecular Descriptors with Physicochemical Properties

QSPR models correlate molecular descriptors with fundamental physicochemical properties. researchgate.net For adamantane derivatives, descriptors have been successfully used to estimate a wide range of properties that are crucial for understanding a compound's behavior. researchgate.net

Key molecular descriptors and the properties they can predict are summarized below:

Descriptor CategorySpecific DescriptorsPredicted Physicochemical Properties
Solvation/Hydrophobicity McGowan volume (V), LogPSolubility in organic solvents, Water-octanol partition coefficient researchgate.net
Electronic Dipolarity/Polarizability (S), Atomic net charges, E_HOMO, E_LUMO_Vapor pressure, Enthalpy of vaporization, Hydration energy researchgate.netresearchgate.net
Hydrogen Bonding Hydrogen bond acidity (A), Hydrogen bond basicity (B)Partitioning into biological tissues, Skin permeability researchgate.net
Size/Shape Surface area (SAG, SAA), Molecular WeightHenry's Law constants researchgate.netresearchgate.net

Table 1: Examples of molecular descriptor categories and their correlation with physicochemical properties relevant to adamantane derivatives.

Validation and Interpretability of QSAR/QSPR Models

The utility of a QSAR/QSPR model depends entirely on its validity and predictive power. researchgate.net Validation is a critical process to ensure that a model is robust, reliable, and not a result of chance correlation. nih.govresearchgate.net

Key Validation Strategies:

Validation TypeDescriptionCommon Metrics
Internal Validation Assesses the stability and robustness of the model using only the training set. A common method is leave-one-out cross-validation (LOO-CV).q² (Cross-validated R²) uniroma1.it
External Validation Evaluates the model's ability to predict the activity/property of an independent set of compounds (the test set) that was not used in model development.R²_pred (Predictive R²) nih.gov
Y-Randomization A test to check for chance correlation. The biological activity values are randomly shuffled, and a new QSAR model is built. A valid model should have very low correlation for the scrambled data. uniroma1.itLow R² and q² values for randomized models uniroma1.it

Table 2: Principal methods for the validation of QSAR/QSPR models.

Beyond statistical validation, the interpretability of the model is crucial. A good model should provide insights into the structural features that are important for the desired activity or property. For instance, a QSAR model for this compound might reveal that specific electrostatic fields around the fluorophenyl ring are critical for biological activity. nih.gov Finally, defining the applicability domain (AD) of the model is essential. The AD specifies the chemical space in which the model can make reliable predictions, preventing its use on compounds that are too dissimilar from the training set. uniroma1.itsemanticscholar.org

Molecular Mechanisms of Action and Target Engagement Studies

Identification and Validation of Molecular Targets

Currently, there is no specific published research identifying the molecular targets of N-(4-fluorophenyl)adamantane-1-carboxamide. The exploration for such targets would typically involve a combination of computational and experimental strategies.

Modern proteomics offers powerful, unbiased approaches to identify protein partners of small molecules directly in a complex biological system. epa.gov Techniques like thermal proteome profiling (TPP) can detect the stabilization of target proteins upon ligand binding. mzcloud.orgnih.gov A matrix-augmented pooling strategy (MAPS) combined with TPP has been shown to increase the throughput of such screening efforts, allowing for the simultaneous deconvolution of multiple compounds across various cell lines. mzcloud.orgnih.gov While these methods have been successfully applied to other small molecules, their specific application to this compound has not been reported.

Affinity-based protein profiling (ABPP) is another robust method for target identification. epa.gov This technique utilizes chemically modified versions of the compound of interest, known as affinity-based probes (AfBPs), which are designed to covalently bind to their protein targets. evitachem.comnih.gov These probes typically incorporate a reporter tag, such as biotin, for the subsequent enrichment and identification of the target protein via mass spectrometry.

Chemical genetics approaches, in a broader sense, use small molecules to perturb protein function and observe the resulting phenotype, thereby inferring the protein's role in a biological pathway. evitachem.com While these are powerful strategies, the synthesis of a specific affinity probe for this compound and its application in such studies has not been documented in available literature.

Enzyme Inhibition and Activation Studies

The functional consequences of a small molecule binding to a protein often manifest as modulation of enzyme activity. Studies in this area are crucial for understanding the pharmacological effects of a compound.

Detailed enzymatic assays are required to determine the nature of enzyme inhibition. These studies can distinguish between competitive, non-competitive, and uncompetitive inhibition, providing insights into whether the compound binds to the enzyme's active site or an allosteric site. At present, there are no published studies detailing the inhibition kinetics of this compound against any specific enzyme.

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a more absolute measure of binding affinity. There is currently no publicly available data on the IC50 or Ki values for this compound against any known enzyme target.

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Investigating the potential for a compound to act as an allosteric modulator is a key part of its mechanistic characterization. As with other aspects of its biological activity, there are no reports of this compound functioning as an allosteric modulator.

Protein-Ligand Interaction Thermodynamics and Kinetics

No thermodynamic or kinetic data for the binding of this compound to any protein target has been published.

No studies utilizing Isothermal Titration Calorimetry (ITC) to measure the thermodynamic parameters of binding—such as enthalpy (ΔH), entropy (ΔS), and dissociation constant (Kd)—for this compound have been identified.

Table 2: Thermodynamic Binding Parameters for this compound from ITC

Target Protein Dissociation Constant (Kd) Enthalpy (ΔH) Entropy (ΔS) Stoichiometry (n) Source

There are no published Surface Plasmon Resonance (SPR) studies for this compound. Therefore, the kinetic parameters of its interaction with any target, including the association rate constant (ka) and dissociation rate constant (kd), remain uncharacterized.

Table 3: Kinetic Binding Parameters for this compound from SPR

Target Protein Association Rate (ka) (M-1s-1) Dissociation Rate (kd) (s-1) Dissociation Constant (KD) (M) Source

Cellular Biology and Pathway Modulation

Detailed investigations into how this compound modulates cellular biology and specific signaling pathways have not been published.

There is no specific information available in the scientific literature regarding the impact of this compound on intracellular signaling pathways such as the Wnt/Frizzled pathway, kinase cascades, or apoptosis pathways. While other, more complex adamantane-containing molecules have been investigated as modulators of such pathways, these findings cannot be directly extrapolated to this specific carboxamide derivative. For instance, some adamantane (B196018) derivatives have been shown to have anti-proliferative activities, which are often linked to the modulation of apoptosis or cell cycle regulation. nih.gov However, the specific pathways affected by this compound remain uninvestigated. The Wnt signaling pathway, crucial in development and cancer, is modulated by targeting the Frizzled receptors, but there is no evidence to link this compound to this target. nih.govnih.gov

Information regarding the subcellular localization of this compound and its potential molecular targets is not available. Such studies, often employing fluorescently tagged compounds or cell fractionation techniques, are crucial for understanding a compound's mechanism of action but have not been reported for this molecule.

No cell-based target engagement or specific mechanism of action assays for this compound have been described in the published literature. These assays are essential to confirm the interaction of a compound with its intracellular target and to elucidate its functional consequences.

Antimicrobial and Antiviral Activity Investigations (Mechanism-Focused, In Vitro)

While numerous adamantane derivatives have demonstrated broad-spectrum antimicrobial and antiviral properties, specific in-vitro mechanistic studies on this compound are lacking. mdpi.comnih.govnih.gov The lipophilic adamantane core is often associated with the ability to interact with and disrupt microbial or viral membranes or to inhibit key enzymes. nih.govresearchgate.net

There is no direct evidence to suggest that this compound inhibits specific microbial virulence factors or enzymes. Research on other adamantane derivatives has shown that this class of compounds can target various bacterial and fungal processes. nih.gov For example, some adamantane-thiazole compounds have displayed potent broad-spectrum antibacterial activity. nih.gov However, the specific targets of this compound within microbial cells have not been identified.

The potential for this compound to interact with and disrupt microbial membranes can be inferred from its structural components. The bulky, hydrophobic adamantane group could intercalate into the lipid bilayer, potentially altering membrane fluidity and function. However, no specific studies, such as membrane permeabilization assays or biophysical analyses, have been conducted to confirm this mechanism for this particular compound. Some adamantane derivatives are known to exert their antimicrobial effects through membranotropic activity. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Systematic Investigation of Adamantane (B196018) Moiety Modifications on Activity.rjpbr.comnih.govresearchgate.net

The adamantane cage is a unique structural motif in drug design, often referred to as a "lipophilic bullet". researchgate.net Its impact on biological activity is multifaceted, stemming from its distinct size, shape, and physicochemical properties.

The adamantane moiety is characterized by its high degree of rigidity and significant lipophilicity. nih.govresearchgate.net The rigid, cage-like structure of adamantane is virtually strain-free and conformationally locked. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. nih.gov By pre-organizing the pharmacophoric elements in a specific spatial orientation, the adamantane scaffold can facilitate a more precise fit into a receptor's binding pocket.

Furthermore, the adamantane group is markedly lipophilic. The incorporation of this moiety into a drug candidate can significantly increase its lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier. However, excessive lipophilicity can also lead to undesirable properties such as poor solubility and increased metabolic breakdown. Therefore, the strategic placement and potential modification of the adamantane group are crucial.

Research on various adamantane-containing compounds has demonstrated the importance of this moiety for biological activity. For example, in a series of P2X7 receptor antagonists, the adamantane amide core was identified as a key contributor to potency. nih.gov The bulky and lipophilic nature of the adamantane group is thought to engage in favorable van der Waals interactions within a hydrophobic pocket of the receptor.

Table 1: Physicochemical Properties of Adamantane and Related Moieties

Moiety cLogP (approx.) Molar Refractivity (approx.) Rigidity
Adamantyl 3.3 43.5 High
Cyclohexyl 2.5 27.7 Moderate
Phenyl 1.9 26.2 High
tert-Butyl 1.9 24.5 Moderate

The rigid nature of the adamantane cage imposes significant conformational constraints on the entire molecule of N-(4-fluorophenyl)adamantane-1-carboxamide. The amide linker is directly attached to a bridgehead carbon of the adamantane, which restricts the rotational freedom around the adamantane-carbonyl bond. This fixed orientation can be a determining factor in how the molecule interacts with its biological target.

Studies on adamantane-based inhibitors of various enzymes have shown that the specific positioning of the adamantane cage within the binding site is critical for activity. nih.gov Any modifications to the adamantane scaffold, such as the introduction of substituents or altering the cage size (e.g., to noradamantane or homoadamantane), can drastically change the compound's bioactivity by altering these conformational constraints. For instance, the substitution at other bridgehead positions of the adamantane can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the receptor pocket. In studies of antiviral adamantane derivatives, substitutions at the tertiary positions of the adamantane nucleus were often found to be detrimental to activity. nih.gov

Effects of Phenyl Ring Substituents on Biological Profile and Selectivity.nih.govustc.edu.cn

The N-phenyl ring of this compound plays a crucial role in modulating the electronic properties and hydrogen bonding potential of the amide linkage, as well as providing a platform for further interactions with the biological target. The nature and position of substituents on this ring can profoundly influence the compound's biological profile and selectivity.

The electronic nature of the substituent on the phenyl ring can influence the acidity of the amide N-H proton and the basicity of the carbonyl oxygen. An electron-withdrawing substituent, such as a nitro group, would increase the acidity of the N-H proton, making it a better hydrogen bond donor. Conversely, an electron-donating substituent, like a methoxy (B1213986) group, would decrease the acidity of the N-H proton but could increase the hydrogen bond acceptor strength of the carbonyl oxygen through resonance. These modulations in hydrogen bonding potential can directly impact the binding affinity and selectivity for a target receptor.

Table 2: Hammett Constants (σ) for Representative Phenyl Substituents

Substituent (X) σp Electronic Effect
-H 0.00 Neutral
-F 0.06 Weakly Electron-Withdrawing
-Cl 0.23 Electron-Withdrawing
-CH3 -0.17 Electron-Donating
-OCH3 -0.27 Strongly Electron-Donating
-NO2 0.78 Strongly Electron-Withdrawing
-CN 0.66 Strongly Electron-Withdrawing

Data sourced from established chemical literature. pitt.edustereoelectronics.org

The size and shape of the substituent on the phenyl ring can introduce steric effects that influence the conformation of the molecule and its ability to fit into a binding pocket. Taft steric parameters (Es) provide a quantitative measure of the steric bulk of a substituent. A larger, bulkier substituent may sterically hinder the optimal binding orientation, leading to a decrease in activity. Conversely, in some cases, a larger substituent might provide additional favorable van der Waals interactions with a specific sub-pocket of the receptor, thereby enhancing potency or selectivity.

For example, replacing the fluorine in this compound with a larger halogen like chlorine or bromine, or a bulkier group like a trifluoromethyl group, would significantly alter the steric profile of the phenyl ring. The impact of such a modification on bioactivity would be highly dependent on the topology of the target binding site.

Substituents on the phenyl ring can themselves participate in hydrogen bonding interactions with the target. For instance, a hydroxyl (-OH) or an amino (-NH2) group can act as a hydrogen bond donor, while a cyano (-CN) or a nitro (-NO2) group can act as a hydrogen bond acceptor. The introduction of such a group could lead to the formation of an additional hydrogen bond with the receptor, which could significantly increase binding affinity.

The amide group itself is a key hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. cam.ac.uk The electronic effects of the phenyl substituents, as discussed earlier, can modulate the strength of these interactions. For example, an intramolecular hydrogen bond can significantly increase the strength of an intermolecular hydrogen bond. nih.gov Therefore, a substituent that promotes a specific conformation through intramolecular interactions could indirectly enhance the intermolecular hydrogen bonding with the receptor. Studies on related amide-containing compounds have shown that the ability of the amide to form strong hydrogen bonds is crucial for their biological function.

Impact of Carboxamide Linkage Variations on Molecular Interactions and Activity

The carboxamide linkage in this compound is a pivotal feature, dictating the compound's spatial orientation and its potential for forming key molecular interactions with biological targets. Variations in this linker can profoundly influence biological activity by altering hydrogen bonding capabilities, conformational rigidity, and steric profile.

The amide bond itself provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features are crucial for anchoring the molecule within a target's binding site. Research on analogous structures, such as adamantyl carboxamides designed as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, highlights the importance of the amide linker in connecting the bulky, lipophilic adamantyl group to an aromatic ring system. nih.gov

Modifications or isosteric replacements of the carboxamide group can lead to significant changes in activity. For instance, in other compound series, replacing a standard amide with its N,N'-dimethylated version was found to reduce affinity for the kappa opioid receptor by over six-fold, demonstrating the critical role of the N-H hydrogen bond donor. mdpi.com Conversely, replacing a sulfonamide with a carboxamide has been shown to be a viable strategy in certain adamantane derivatives, indicating that the carboxamide can serve as an effective and sometimes superior linker for maintaining or improving biological activity. researchgate.net

The table below illustrates how hypothetical variations in the carboxamide linker of this compound could influence its interaction potential, based on established principles from related compounds.

Table 1: Potential Impact of Carboxamide Linker Variations

Linker Variation Key Change Potential Impact on Molecular Interactions
Standard Carboxamide (-CONH-) N-H donor, C=O acceptor Forms critical hydrogen bonds, orienting the adamantane and phenyl rings.
Thioamide (-CSNH-) C=S acceptor (weaker H-bond acceptor) Alters hydrogen bond geometry and strength; may introduce new sulfur-involved interactions.
Reverse Amide (-NHCO-) Swapped donor/acceptor orientation Requires a complementary binding site to accommodate the reversed geometry.
N-Methylation (-CON(CH₃)-) Loss of N-H donor Eliminates a key hydrogen bond donor site, potentially reducing binding affinity. mdpi.com
Oxadiazole Heterocyclic isostere Acts as a rigid, planar linker with hydrogen bond accepting nitrogen atoms, removing the donor capability but fixing the relative orientation of the terminal groups. mdpi.com

Derivation of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. csmres.co.uk These models are derived either from the structure of the target's binding site (structure-based) or by superimposing a set of active molecules to identify common features (ligand-based). csmres.co.uknih.gov

For adamantane amides like this compound, a general pharmacophore model can be derived from studies on analogous inhibitors of enzymes like 11β-HSD1. nih.gov Such a model typically consists of three key features:

A bulky hydrophobic group: Fulfilled by the adamantane cage, which provides significant lipophilicity and van der Waals interactions. nih.gov

A hydrogen-bonding region: Provided by the amide linker, containing both a hydrogen bond donor (N-H) and an acceptor (C=O). nih.gov

An aromatic moiety: The 4-fluorophenyl group, which can engage in pi-stacking or other interactions with the target. nih.gov

The spatial relationship between these features is critical. The model would specify the distances and angles between the center of the hydrophobic adamantane group, the hydrogen bond donor/acceptor vectors of the amide, and the centroid of the aromatic ring. The fluorine atom on the phenyl ring also acts as a potential feature, serving as a weak hydrogen bond acceptor or influencing the electronic properties of the aromatic ring.

Table 2: Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Molecular Moiety Type of Interaction
Hydrophobic (HY) Adamantane Cage Van der Waals / Hydrophobic Interactions
Hydrogen Bond Donor (HBD) Amide N-H Hydrogen Bonding
Hydrogen Bond Acceptor (HBA) Amide C=O Hydrogen Bonding
Aromatic Ring (AR) Phenyl Ring Pi-Stacking / Aromatic Interactions
Hydrogen Bond Acceptor (HBA) Fluorine Atom Weak Hydrogen Bonding / Halogen Bonding

This pharmacophore model serves as a powerful tool in virtual screening to identify new compounds with potentially similar biological activity and in guiding the structural modification of existing leads. mdpi.com

Development of Lead Compounds from SAR Data for Further Optimization

The process of lead optimization involves the iterative chemical modification of a promising compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. openmedscience.comyoutube.com Structure-activity relationship (SAR) data, which correlates changes in chemical structure with changes in biological activity, is fundamental to this process. openmedscience.com

Adamantane derivatives have frequently served as lead structures in drug discovery. nih.govepa.gov For this compound, SAR studies would systematically explore modifications at three primary locations: the adamantane cage, the carboxamide linker, and the N-phenyl ring.

An example of this process can be seen in the development of adamantyl carboxamides as 11β-HSD1 inhibitors. nih.gov Starting with a lead compound, researchers synthesized a series of analogues by introducing different substituents onto the aromatic ring. This allowed them to build a detailed SAR profile. For instance, they found that a 3-methyl substituent on the phenyl ring retained activity, while other modifications could either enhance or diminish it. nih.gov

Similarly, in the development of adamantane-based inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), SAR studies identified an adamantane-containing indole (B1671886) derivative as a highly potent lead compound with an IC₅₀ value of 0.02 µM. nih.gov This discovery was the result of systematic evaluation of various analogues.

The table below presents hypothetical SAR data for analogues of this compound, illustrating how such data guides lead optimization. This is based on SAR trends observed in published studies of related adamantane amides. nih.govnih.gov

Table 3: Illustrative SAR Data for Lead Optimization

Compound R-Group (on Phenyl Ring) Biological Activity (e.g., IC₅₀) SAR Interpretation
Parent Compound 4-Fluoro 100 nM Baseline activity for the lead structure.
Analogue 1 4-Chloro 85 nM Substitution of fluoro with chloro is well-tolerated and slightly improves potency.
Analogue 2 4-Methyl 150 nM A small alkyl group is tolerated but slightly reduces activity compared to a halogen.
Analogue 3 4-Methoxy 300 nM A hydrogen bond-donating/accepting group at this position decreases potency.
Analogue 4 3,4-Dichloro 50 nM Additional halogen substitution in the meta position significantly enhances potency, suggesting a favorable interaction in a nearby pocket.
Analogue 5 Hydrogen (unsubstituted) 500 nM Removal of the halogen at the 4-position drastically reduces activity, indicating its importance for binding.

This systematic approach allows medicinal chemists to refine a lead compound, like analogue 4 in the table above, for further development. researchgate.net The goal is to maximize desired activity and drug-like properties while minimizing off-target effects. nih.govresearchgate.net

Advanced Applications and Future Research Directions

Utility as Biochemical Probes for Biological System Interrogation

The unique physicochemical properties of the adamantane (B196018) group make it an excellent component for biochemical probes designed to investigate biological systems. The lipophilic nature of the adamantane cage facilitates passage across cellular membranes, while its rigid structure acts as a handle or anchor for positioning pharmacophores within protein binding sites. researchgate.netnih.gov

Derivatives of adamantane have been instrumental in understanding complex biological mechanisms. For instance, aminoadamantanes have been crucial for studying the M2 ion channel of the Influenza A virus, with techniques like NMR and X-ray crystallography used to elucidate their mechanism of action at a molecular level. nih.gov This precedent suggests that N-(4-fluorophenyl)adamantane-1-carboxamide could be similarly employed. The fluorine atom on the phenyl ring is a particularly useful feature, as ¹⁹F NMR is a powerful technique for studying ligand-protein interactions and conformational changes in biological macromolecules with minimal background signal.

Furthermore, adamantane moieties are well-known for their strong and specific non-covalent interactions with cyclodextrin (B1172386) cavities. researchgate.netresearchgate.net This predictable host-guest interaction can be exploited to design sophisticated probes. For example, by tethering a fluorescent reporter or a reactive group to the this compound scaffold, researchers could create probes for surface-based assays, molecular imaging, or activity-based protein profiling, using cyclodextrin-coated surfaces or nanoparticles to achieve specific localization. researchgate.net The predicted collision cross-section data available for this compound can also aid its use in advanced analytical methods like ion mobility-mass spectrometry for structural biology studies. uni.lu

Potential as Lead Compounds for Non-Human Biological Systems (e.g., Agrochemicals, Veterinary Applications)

The adamantane scaffold is a proven pharmacophore in human medicine, with derivatives approved as antiviral, antidiabetic, and neuroprotective agents. nih.govwikipedia.org This success provides a strong rationale for exploring adamantane carboxamides as lead compounds in non-human biological systems, such as in veterinary medicine and agrochemical development.

Many biological targets are conserved across species, while others are unique to specific pathogens or pests. Adamantane derivatives have shown activity against a range of infectious agents, including viruses like Newcastle disease virus (which affects poultry), and various bacteria and fungi. researchgate.netnih.govmdpi.com For instance, adamantane-carboxylic acid demonstrates inhibitory activity against Gram-positive bacteria and some Gram-negative bacteria by altering cell membrane permeability, a mechanism that could be valuable for developing new food preservatives or surface disinfectants. medchemexpress.com

The structure of this compound could be systematically modified to screen for activity against agricultural pests or animal pathogens. The lipophilicity imparted by the adamantane core can enhance penetration through the waxy cuticles of insects or the complex cell walls of plant pathogens. The fluorophenyl group can be involved in specific interactions, such as halogen bonding, which can be tuned to optimize binding to target proteins in pests or microbes. The exploration of adamantane derivatives as antimalarials further underscores their potential against non-human pathogens. nih.gov

Exploration in Materials Science and Nanotechnology Applications

The rigid, well-defined geometry and chemical stability of adamantane make it an attractive building block for materials science and nanotechnology. wikipedia.org Adamantane-based compounds have been incorporated into polymers to enhance their thermal properties and have been used to create thermally stable lubricants. wikipedia.org

A particularly promising area is the use of adamantane derivatives in supramolecular chemistry for the bottom-up construction of functional nanomaterials. The strong host-guest interaction between adamantane and cyclodextrin (CD) is a cornerstone of this approach. researchgate.net this compound can act as a "guest" molecule to anchor structures onto CD-functionalized surfaces, such as gold (Au) nanoparticles or graphene layers. researchgate.net

Recent research has demonstrated the use of a PEGylated bis-adamantane carboxamide to act as a supramolecular "bridge" in creating graphene poly-cyclodextrin gold nanoassemblies. researchgate.net This highlights the ability of the adamantane carboxamide scaffold to mediate the formation of complex, multi-component nanostructures. Such assemblies have potential applications in sensing, catalysis, and drug delivery. By functionalizing surfaces like gold or silicon dioxide with CD monolayers, adamantane-terminated molecules can be patterned to create "molecular printboards" for immobilizing proteins or fluorescent dyes with high precision. researchgate.net

Development of Novel Synthetic Methodologies for Related Scaffolds

The synthesis of adamantane carboxamides is generally well-established. Standard methods involve the amide coupling reaction between an adamantane carbonyl chloride or carboxylic acid and a corresponding amine. nih.gov For this compound, this would typically involve reacting 1-adamantane carbonyl chloride with 4-fluoroaniline (B128567).

However, the demand for structural diversity and more efficient, greener synthetic routes continues to drive methodological innovation. Advanced strategies for forming the core adamantane structure or for its functionalization are of continuous interest. One novel approach for creating related structures involves the in situ generation of adamantan-1-yl isocyanate from precursors like N-adamantylated S-alkyl carbamothioates. nih.gov This reactive intermediate can then be trapped by various nucleophiles to generate a diverse library of adamantyl ureas and carbamates, which are structurally related to carboxamides. nih.gov

Other investigated methods include the Friedel-Crafts reaction to attach aryl groups to the adamantane core, which can be a starting point for further derivatization. wikipedia.org Research into new catalytic systems for C-H activation on the adamantane cage or for more efficient amide bond formation could streamline the synthesis of complex derivatives and expand the accessible chemical space for this scaffold.

Synthetic Method Description Starting Materials Reference
Amide Coupling (Acid Chloride) Reaction of an acid chloride with an amine in the presence of a base.1-Adamantane carbonyl chloride, Amine nih.gov
Amide Coupling (Carboxylic Acid) Standard peptide coupling reaction using activating agents.1-Adamantane carboxylic acid, Amine nih.gov
Isocyanate Intermediate In situ generation of adamantan-1-yl isocyanate from a carbamothioate precursor, followed by reaction with a nucleophile.N-Adamantylated S-alkyl carbamothioate, Amine/Alcohol nih.gov
Friedel-Crafts Adamantylation Lewis acid-catalyzed reaction to attach an adamantyl group to an aromatic ring.1-Hydroxyadamantane, Benzene derivative wikipedia.org

Unexplored Biological Targets and Pathways for Adamantane Carboxamides

While adamantane derivatives have been studied against several biological targets, the full therapeutic potential of adamantane carboxamides remains largely untapped. The discovery of an adamantane carboxamide series as potent inhibitors of the Ebola virus (EBOV) glycoprotein (B1211001) (GP) highlights that novel and unexpected activities for this scaffold are still being found. nih.govacs.org Interestingly, these compounds were structurally related to inhibitors of the host protein NPC1, yet their actual target was the viral GP, demonstrating how subtle structural changes can redirect a scaffold to different biological targets. nih.gov

Numerous biological targets could be modulated by adamantane carboxamides. Given their lipophilic character and ability to occupy hydrophobic pockets, potential unexplored targets include:

Nuclear Receptors: Beyond the known interactions with PPARs, other receptors like the farnesoid X receptor (FXR) or liver X receptor (LXR) could be targets. nih.gov

Enzymes: A wide range of enzymes with hydrophobic active sites, such as kinases, proteases, and metabolic enzymes like soluble epoxide hydrolase or hydroxysteroid dehydrogenases, are potential targets. nih.gov

Ion Channels: The precedent set by amantadine's effect on the M2 channel suggests that other viral or cellular ion channels could be modulated by adamantane carboxamides. nih.gov

Systematic screening of this compound and related analogs against diverse panels of enzymes and receptors, combined with chemoproteomics approaches, could uncover entirely new biological activities and mechanisms of action.

Multi-Target Ligand Design and Polypharmacology Approaches

Complex diseases like cancer, metabolic syndrome, and neurodegenerative disorders often involve multiple biological pathways. The traditional "one drug, one target" paradigm is often insufficient for these conditions. Polypharmacology, the design of single chemical entities that can modulate multiple targets, has emerged as a powerful therapeutic strategy. dovepress.com

The adamantane scaffold is exceptionally well-suited for the design of multi-target ligands. Its rigid structure can serve as a central hub from which different pharmacophoric elements are projected to interact with multiple binding sites or even different proteins. An example of this is the development of PPAR pan-agonists, where a bulky adamantyl-phenyl group was used to achieve simultaneous activation of PPARα, -γ, and -δ subtypes for treating metabolic syndrome. nih.gov

The concept of molecular hybridization, where an adamantane moiety is fused with another known pharmacophore, is a direct application of this principle. researchgate.net this compound could serve as a foundational fragment in a multi-target drug discovery program. For example, the fluorophenyl ring could be further functionalized with moieties known to inhibit a second target, creating a dual-action ligand. This approach could lead to more effective therapeutics with potentially improved efficacy and a lower propensity for developing resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-fluorophenyl)adamantane-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling adamantane-1-carbonyl chloride with 4-fluoroaniline under anhydrous conditions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to their ability to stabilize intermediates. Temperature control (0–5°C during coupling) and pH adjustments (using bases like triethylamine) enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC). For scale-up, consider batch-wise addition of reagents to mitigate exothermic side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Structural Elucidation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., adamantane C–H signals at δ 1.6–2.1 ppm, aromatic F-substituted protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 302.2 for C17_{17}H19_{19}FNO) .
    • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. What stability considerations are critical for handling and storage?

  • Storage : Store at –20°C in amber vials under inert atmosphere (N2_2/Ar) to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products (e.g., adamantane-1-carboxylic acid from hydrolysis) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of adamantane carboxamides be systematically addressed?

  • Approach :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines for receptor binding assays, IC50_{50} determinations with triplicate measurements) .
  • Structural Analog Comparison : Compare activity trends across derivatives (e.g., fluorophenyl vs. nitrophenyl substituents) to isolate electronic/steric effects .
    • Data Reconciliation : Use meta-analysis to account for variability in assay conditions (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict target binding affinity and selectivity?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., TRPM8 channels) to map hydrogen bonds between the carboxamide group and Thr962/Arg1008 residues .
  • QSAR Modeling : Train models on adamantane derivatives’ logP and polar surface area to predict blood-brain barrier permeability .
    • Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental approaches elucidate metabolic pathways in preclinical models?

  • Techniques :

  • Radiolabeling : Synthesize 14^{14}C-labeled compound for in vivo tracking. Use LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at adamantane C3) and Phase II conjugates .
  • Microsomal Incubations : Test liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated oxidation .

Q. How can SHELX software enhance crystallographic analysis, and what challenges arise?

  • Application :

  • Structure Refinement : Use SHELXL for least-squares refinement against high-resolution (<1.2 Å) X-ray data. Apply TWIN/BASF commands for twinned crystals .
  • Challenge Mitigation : For poor diffraction, optimize crystal growth via vapor diffusion (PEG 4000 precipitant) or use synchrotron radiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.